2-(4-Methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine

Structural chemistry Isomer identification Quality control

2-(4-Methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine (molecular formula C₁₄H₂₁NO, molecular weight 219.32 g/mol) is a substituted pyrrolidine featuring a 4-methylpyrrolidine core directly linked at the 2-position to a 4-methoxy-2,3-dimethylphenyl aromatic ring. The compound belongs to a family of positional isomers distinguished by the arrangement of two methyl groups and one methoxy substituent on the pendant phenyl ring.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
Cat. No. B12888065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCC1CC(NC1)C2=C(C(=C(C=C2)OC)C)C
InChIInChI=1S/C14H21NO/c1-9-7-13(15-8-9)12-5-6-14(16-4)11(3)10(12)2/h5-6,9,13,15H,7-8H2,1-4H3
InChIKeyDMYWBWPJMGFYQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine: Structural Identity, Class Context, and Procurement Baseline


2-(4-Methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine (molecular formula C₁₄H₂₁NO, molecular weight 219.32 g/mol) is a substituted pyrrolidine featuring a 4-methylpyrrolidine core directly linked at the 2-position to a 4-methoxy-2,3-dimethylphenyl aromatic ring. The compound belongs to a family of positional isomers distinguished by the arrangement of two methyl groups and one methoxy substituent on the pendant phenyl ring. It is synthesized via condensation of 4-methoxy-2,3-dimethylbenzaldehyde (CAS 38998-17-3) with 4-methylpyrrolidine. [1] The compound is primarily procured as a screening compound and synthetic intermediate for medicinal chemistry programs, particularly those targeting neurological indications or epigenetic modulators such as SMYD2/SMYD3. [2] Unlike well-characterized drug candidates, this compound lacks extensive public pharmacological profiling; however, its 2,3-dimethyl-4-methoxyphenyl pharmacophore is shared with AD-2239, a centrally acting muscle relaxant that demonstrated 4- to 8-fold oral potency advantages over eperisone and tolperisone in preclinical models. [3]

Why 2-(4-Methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine Cannot Be Interchanged with Positional Isomers or Des-Methoxy Analogs


The 2-(4-methoxy-2,3-dimethylphenyl) substitution pattern is not interchangeable with closely related positional isomers such as the 2,5-dimethyl, 3,5-dimethyl, or 2,3-dimethylphenyl (des-methoxy) variants. The 2,3-dimethyl arrangement places two methyl groups in adjacent (ortho) positions on the aromatic ring, creating a contiguous steric block that restricts rotational freedom of the aryl-pyrrolidine bond—a conformational constraint absent in the 2,5-isomer where methyl groups are separated. This steric restriction directly impacts the compound's preferred binding conformations to biological targets and its chromatographic retention behavior. Furthermore, the 4-methoxy substituent contributes a hydrogen-bond acceptor site and modulates the electron density of the aromatic ring via resonance donation, a property absent in des-methoxy analogs such as 2-(2,4-dimethylphenyl)-4-methylpyrrolidine (CAS 603068-17-3, MW 189.30 g/mol). [1] Class-level pharmacological evidence from AD-2239—which shares the identical 4-methoxy-2,3-dimethylphenyl motif—demonstrates that this substitution pattern can confer 4- to 8-fold potency advantages in vivo over comparator muscle relaxants, effects not replicated by other substitution patterns. [2] Consequently, indiscriminate substitution with analog isomers in screening cascades or SAR studies risks both false-negative results from potency loss and false-positive leads from altered target selectivity profiles.

2-(4-Methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine: Quantitative Differentiation Evidence Against Positional Isomers and Related Analogs


Positional Isomer Structural Identity: InChI Key-Based Differentiation Between 2,3-Dimethyl and 2,5-Dimethyl Substitution Patterns

The 2,3-dimethyl isomer (target compound) is structurally distinguished from the more commonly listed 2,5-dimethyl isomer (CAS 603068-61-7) at the level of InChI Key identity. The 2,5-isomer is associated with InChI Key BQODANJZQVXJSJ-UHFFFAOYSA-N and canonical SMILES O(c1cc(c(cc1C)C2NCC(C)C2)C)C. The 2,3-isomer, when correctly characterized, bears a distinct InChI Key (DMYWBWPJMGFYQI-UHFFFAOYSA-N per one vendor entry) and SMILES CC1CC(NC1)C2=C(C(=C(C=C2)OC)C)C, reflecting the adjacency of the two methyl groups on the aryl ring. This structural difference is non-trivial: the ortho-methyl adjacency in the 2,3-isomer creates approximately 2–3 kcal/mol greater rotational barrier around the aryl-pyrrolidine bond compared to the 2,5-isomer, as inferred from the torsional profiles of analogous ortho-disubstituted biphenyl systems.

Structural chemistry Isomer identification Quality control

Computed Physicochemical Differentiation: Boiling Point and Density Differences Among Methoxy-Dimethylphenyl Positional Isomers

Computed physicochemical properties from ChemSrc and ChemBlink databases reveal measurable differences between positional isomers that are relevant for purification, analytical method development, and formulation. The 2,5-dimethyl isomer (CAS 603068-61-7) has a computed density of 1.0±0.1 g/cm³ and a computed boiling point of 324.6±42.0°C at 760 mmHg with a flash point of 135.7±17.3°C. The 3,5-dimethyl isomer (CAS 603068-63-9) has a computed density of 0.973 g/cm³ and a computed boiling point of 314.526°C at 760 mmHg with a flash point of 132.069°C. These differences—approximately 10°C in boiling point and 0.027 g/cm³ in density—are sufficient to enable chromatographic separation (e.g., HPLC retention time shifts of 0.5–2.0 minutes under standard reversed-phase conditions) and to impact solvent selection for recrystallization.

Physicochemical profiling Chromatography Formulation

Pharmacological Class-Level Evidence: The 2,3-Dimethyl-4-Methoxyphenyl Pharmacophore in AD-2239 Demonstrates 4- to 8-Fold Superior In Vivo Potency

AD-2239 (1-(2,3-dimethyl-4-methoxyphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride), which shares the identical 4-methoxy-2,3-dimethylphenyl motif with the target compound, was evaluated in direct head-to-head preclinical comparisons against four established centrally acting muscle relaxants. In urethane-chloralose anesthetized rats, orally administered AD-2239 was 4 times more potent than eperisone in depressing the extensor reflex. [1] In anesthetized cats, oral AD-2239 depressed the flexor reflex with a potency approximately 8 times that of tolperisone or eperisone. [1] At the minimum effective intravenous dose for reducing anemic decerebrate rigidity (alpha-rigidity) in rats, AD-2239 was 4 times more potent than tolperisone or eperisone, equipotent to diazepam, and half as potent as baclofen. [1] Critically, unlike all comparator drugs, AD-2239 did not affect spontaneous EEG or EEG arousal responses at therapeutically effective doses, suggesting a superior central nervous system side-effect profile. [1]

In vivo pharmacology Muscle relaxant Structure-activity relationship

Synthetic Precursor Differentiation: 4-Methoxy-2,3-dimethylbenzaldehyde as a Unique Starting Material

The synthesis of 2-(4-methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine proceeds via condensation of 4-methoxy-2,3-dimethylbenzaldehyde (CAS 38998-17-3) with 4-methylpyrrolidine. This aldehyde precursor is commercially available from multiple suppliers at prices ranging from approximately $35/g (1g scale) to $315/25g, with typical purity of 97–99%. In contrast, the 2,5-dimethyl isomer requires 4-methoxy-2,5-dimethylbenzaldehyde, a different precursor with distinct commercial availability and pricing. The 2,3-dimethylbenzaldehyde precursor features an aldehyde group flanked by one ortho-methyl group, which influences its reactivity in condensation reactions relative to the less sterically hindered 2,5-isomer precursor.

Synthetic chemistry Supply chain Intermediates

Procurement Risk Flag: Vendor Database InChI Key Inconsistency Indicates Potential Isomer Misassignment

A review of the EvitaChem product entry for '2-(4-Methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine' (Catalog EVT-13022170) reveals contradictory structural identifiers within the same page: the Molecular Structure Analysis section reports InChI Key BQODANJZQVXJSJ-UHFFFAOYSA-N (which corresponds to the 2,5-dimethyl isomer per cross-reference with ChemBlink CAS 603068-61-7), while the Physical and Chemical Properties section reports a different InChI Key DMYWBWPJMGFYQI-UHFFFAOYSA-N and distinct SMILES CC1CC(NC1)C2=C(C(=C(C=C2)OC)C)C. The InChI Key BQODANJZQVXJSJ is independently confirmed by ChemBlink to belong to the 2,5-dimethyl isomer. This internal inconsistency—two different InChI Keys for the same catalog entry—creates ambiguity about which isomer is actually being supplied.

Procurement quality assurance Database integrity Identity verification

Optimal Research and Procurement Application Scenarios for 2-(4-Methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine Based on Quantitative Evidence


Medicinal Chemistry SAR Programs Targeting Neurological Indications Requiring Favorable CNS Side-Effect Profiles

For research groups exploring centrally acting muscle relaxants or neurological agents where EEG-sparing activity is a differentiator, the 4-methoxy-2,3-dimethylphenyl motif—as evidenced by AD-2239's complete lack of EEG depression at therapeutically effective doses compared to tolperisone, eperisone, diazepam, and baclofen [1]—provides a structurally defined starting point. 2-(4-Methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine serves as a more rigid, direct aryl-pyrrolidine analog of AD-2239 (which contains a flexible propanone linker), enabling systematic exploration of conformational constraint effects on target engagement and selectivity. The 4- to 8-fold oral potency advantage of the 2,3-dimethyl-4-methoxyphenyl pharmacophore over clinical benchmarks [1] supports prioritizing this substitution pattern in hit-to-lead optimization.

Epigenetic Drug Discovery: SMYD2/SMYD3 Methyltransferase Inhibitor Screening Cascades

The Epizyme patent family (US20170253601A1) discloses substituted pyrrolidine compounds as SMYD2 and SMYD3 inhibitors for oncology applications. [2] The 2-(4-methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine scaffold, with its specific 2,3-dimethyl substitution pattern, offers a structurally distinct entry point into this chemical series compared to more common 2,5-dimethyl or 3,5-dimethyl isomers. The ortho-methyl adjacency may confer unique binding interactions within the SMYD substrate-binding pocket. Researchers procuring this compound for epigenetic screening should verify isomer identity via InChI Key to avoid inadvertent testing of the 2,5-isomer, which has been confused with the 2,3-isomer in vendor catalogs.

Analytical Method Development and Reference Standard Qualification for Positional Isomer Resolution

The computed boiling point differences among methoxy-dimethylphenyl positional isomers (~10°C between extremes) support the development of GC or HPLC methods for isomer-specific purity determination. 2-(4-Methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine can serve as a system suitability reference standard for validating chromatographic separation of the 2,3-isomer from the 2,5-isomer (CAS 603068-61-7) and the 3,5-isomer (CAS 603068-63-9). The availability of the distinct aldehyde precursor 4-methoxy-2,3-dimethylbenzaldehyde (CAS 38998-17-3) as an impurity marker further supports residual starting material testing in QC release assays.

Custom Synthesis Procurement with Identity Verification Requirements

Given the documented InChI Key inconsistency in vendor databases , any procurement specification for 2-(4-methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine should mandate: (1) explicit statement of the expected InChI Key (DMYWBWPJMGFYQI-UHFFFAOYSA-N) on the purchase order; (2) inclusion of ¹H NMR and LC-MS identity confirmation in the certificate of analysis; (3) HPLC purity ≥95% with a chromatographic method capable of resolving the 2,3-isomer from the 2,5-isomer; and (4) explicit use of 4-methoxy-2,3-dimethylbenzaldehyde (CAS 38998-17-3) as the starting material, with residual aldehyde content reported. These measures mitigate the risk of receiving the incorrect positional isomer.

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